molecular formula C14H11BrN2 B8777044 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole

2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B8777044
M. Wt: 287.15 g/mol
InChI Key: GSDQCQICJOTRCX-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The presence of a bromine atom at the 3-position of the phenyl ring and a methyl group at the 1-position of the benzimidazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-bromoaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being investigated. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-methyl-1H-benzimidazole
  • 2-(2-bromophenyl)-1-methyl-1H-benzimidazole
  • 2-(3-chlorophenyl)-1-methyl-1H-benzimidazole

Uniqueness

2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylbenzimidazole

InChI

InChI=1S/C14H11BrN2/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3

InChI Key

GSDQCQICJOTRCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-bromophenyl)-1H-benzimidazole (7.8 g, 28.6 mmol) was completely dissolved in dry THF (300 ml), then NaH 60% m/m (1.49 g, 37.2 mmol) was added portionwise to the clear yellow solution. The light brown suspension was stirred 1 h rt, then CH3I (2.5 ml, 40.0 mmol) was added dropwise. The reaction mixture was stirred rt overnight. The reaction was quenched with H2O (300 ml), and extracted with EtOAc (2×450 ml). The organic extracts were dried over MgSO4, filtered and evaporated, to afford the compound as a brown-yellow solid (7.4 g, 70%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
70%

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